1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S2 and its molecular weight is 426.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Enzyme Inhibition
Methanesulfonyl fluoride derivatives, similar in functional groups to the compound of interest, have been studied for their interactions with enzymes like acetylcholinesterase. Such compounds can form derivatives with enzymes, affecting their activity, which is crucial for understanding mechanisms of action and developing enzyme inhibitors (Kitz & Wilson, 1963).
Synthesis and Pharmacological Applications
The synthesis and exploration of tetrahydroisoquinoline derivatives, which share structural motifs with the compound , indicate their potential in creating compounds with significant biological activity. For example, derivatives have been identified as potent renal vasodilators, highlighting the therapeutic potential of structurally related compounds (Anan et al., 1996).
Catalysis and Chemical Synthesis
Research on catalytic processes involving similar sulfonyl and fluorophenyl groups shows advancements in synthesizing compounds with quaternary stereocenters. These methodologies can be crucial for the development of complex molecules with specific biological functions (Bhosale et al., 2022).
Structural Analysis and Material Science
Studies involving fluoromethyl and sulfonyl groups, akin to those in the compound of interest, contribute to our understanding of molecular structure and its influence on material properties. For instance, the manipulation of sulfonyl fluoride for selective fluorination processes underscores the importance of these groups in synthetic chemistry (Makino & Yoshioka, 1987).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-13-18(9-10-19(16)22)21-27(23,24)14-15-5-7-17(20)8-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGANBAELFDYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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